molecular formula C10H13BrN2O2S B1356894 tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate CAS No. 365996-63-0

tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B1356894
CAS No.: 365996-63-0
M. Wt: 305.19 g/mol
InChI Key: CDSSEIKIKLGYMP-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate: is a heterocyclic compound that features a pyrrolo[3,4-d]thiazole core. This structure is significant due to its potential applications in medicinal chemistry and organic synthesis. The compound’s unique framework combines a pyrrole ring fused with a thiazole ring, which can be functionalized to create various derivatives with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]thiazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a 2-aminothiazole derivative and reacting it with a suitable α-haloketone can form the fused ring system.

    Esterification: The tert-butyl ester group can be introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): For bromination.

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new synthetic methodologies.

Biology and Medicine

The compound’s structure is of interest in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have potential as inhibitors of enzymes or receptors involved in disease pathways, making it a candidate for drug discovery and development.

Industry

In the chemical industry, this compound can be used to synthesize advanced materials with specific properties, such as polymers or catalysts. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-chloro-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
  • tert-Butyl 2-iodo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
  • tert-Butyl 2-fluoro-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Uniqueness

Compared to its analogs, tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate offers unique reactivity due to the presence of the bromine atom, which can be selectively substituted or used in coupling reactions

Properties

IUPAC Name

tert-butyl 2-bromo-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSEIKIKLGYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139981
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-63-0
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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